molecular formula C15H30O6Si B13412965 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose

Cat. No.: B13412965
M. Wt: 334.48 g/mol
InChI Key: BZJPNEQXAWNADR-UJPOAAIJSA-N
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Description

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is a synthetic derivative of glucose. This compound is often used in organic synthesis and research due to its unique structural properties, which include protective groups that make it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the reaction of glucose with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole in N,N-dimethylformamide. This reaction results in the formation of the silyl-protected glucose derivative .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same protective group chemistry but is optimized for larger batch sizes and higher yields. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The silyl and isopropylidene groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic conditions can facilitate the removal or substitution of protective groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose involves its role as a protective group in organic synthesis. The silyl and isopropylidene groups protect specific hydroxyl groups on the glucose molecule, allowing selective reactions to occur at other sites. This selective protection is crucial in multi-step synthesis processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranose
  • 6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose

Uniqueness

3-O-[(1,1-Dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. This makes it particularly valuable in synthetic organic chemistry, where precise control over reaction pathways is essential .

Properties

Molecular Formula

C15H30O6Si

Molecular Weight

334.48 g/mol

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol

InChI

InChI=1S/C15H30O6Si/c1-14(2,3)22(6,7)21-11-10(9(17)8-16)18-13-12(11)19-15(4,5)20-13/h9-13,16-17H,8H2,1-7H3/t9-,10-,11+,12-,13-/m1/s1

InChI Key

BZJPNEQXAWNADR-UJPOAAIJSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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